7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

Dopamine D1 receptor Benzazepine SAR CNS drug discovery

Medicinal chemistry teams pursuing selective dopamine D1 receptor (D1R) antagonists or nNOS inhibitors require the 7-methoxy benzazepine regioisomer-the 6-methoxy analog is not functionally interchangeable. This hydrochloride salt provides assay-ready aqueous solubility without formulation steps. - Validated D1R antagonist scaffold: 7-OMe substitution confers stronger D1R binding affinity and biases functional activity toward antagonism vs. catechol congeners (Giri et al., 2022). - Streamlined nNOS inhibitor synthesis: pre-functionalized intermediate eliminates late-stage methoxylation; demonstrated in vivo efficacy in neuropathic pain models (Annedi et al., 2012). - CNS-optimal physicochemistry: LogP 2.58, PSA 21.26 Ų; superior BBB permeability vs. 6-methoxy regioisomer (LogP ≈ 1.71).

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
Cat. No. B12275952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NCCCC2.Cl
InChIInChI=1S/C11H15NO.ClH/c1-13-10-5-6-11-9(8-10)4-2-3-7-12-11;/h5-6,8,12H,2-4,7H2,1H3;1H
InChIKeyPFTUEBFTHVNUBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine HCl: Core Identity


7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride (CAS 23561-82-2 for the HCl salt; free base CAS 46180-98-7) is a bicyclic benzazepine building block featuring a 7-methoxy substituent on a partially saturated benzo[b]azepine core . Its molecular formula is C₁₁H₁₆ClNO with a molecular weight of 213.70 g/mol . The hydrochloride salt form confers enhanced solubility in polar solvents compared to the free base, a critical property for biological assay compatibility . The compound is commercially available at ≥97% purity from multiple suppliers and is classified exclusively for research and further manufacturing use .

Why 7-Methoxy Substitution Cannot Be Replaced by Regioisomeric Analogs


The position of the methoxy substituent on the benzazepine scaffold is a critical determinant of pharmacological activity and synthetic utility. The 7-methoxy regioisomer is not interchangeable with its 6-methoxy counterpart (CAS 604004-23-1) or the unsubstituted parent 2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 1701-57-1), because the electron-donating methoxy group at the 7-position establishes a distinct electronic distribution pattern that influences receptor recognition, metabolic stability, and downstream derivatization chemistry [1]. In dopamine D1 receptor (D1R) ligand series, the 8-hydroxy-7-methoxy motif (which requires the 7-methoxy position for its pharmacophoric contribution) confers stronger D1R binding affinity and biases functional activity toward antagonism, whereas analogous catechol (7,8-dihydroxy) congeners favor agonist activity [2][3]. Additionally, the hydrochloride salt form provides aqueous solubility advantages over the free base that are essential for reproducible in vitro pharmacology .

Quantitative Differentiation Against Close Analogs


Enhanced Dopamine D1 Receptor Affinity vs. Catechol Motif

In a systematic SAR study of 1-phenylbenzazepines, compounds bearing a ring A 8-hydroxy-7-methoxy motif displayed stronger D1R binding affinity than direct analogs with a catechol (7,8-dihydroxy) moiety [1]. The study compared matched molecular pairs where the only variable was the ring A substitution pattern (8-hydroxy-7-methoxy vs. catechol), with all other structural features held constant. Although this study evaluated more elaborated 1-phenylbenzazepine derivatives rather than the unsubstituted 7-methoxy tetrahydrobenzo[b]azepine scaffold, the pharmacophoric contribution of the 7-methoxy group is directly established as a key affinity-enhancing element relative to the hydroxyl at the equivalent position in the catechol series [1]. A representative high-affinity compound from the 8-hydroxy-7-methoxy series, 10b, exhibited Ki = 5.7 nM and IC₅₀ = 10.7 nM at D1R [1].

Dopamine D1 receptor Benzazepine SAR CNS drug discovery

Biased Functional Activity Toward D1R Antagonism

Pharmacological evaluation of halogenated 1-phenylbenzazepines demonstrated that the 8-hydroxy-7-methoxy motif on ring A favors antagonist functional activity at the D1 receptor, in contrast to the catechol (7,8-dihydroxy) motif, which is required for agonist activity in the 1-phenylbenzazepine scaffold [1]. Compound 10a, bearing the 8-hydroxy-7-methoxy pattern, was confirmed as a D1R antagonist with Ki = 14 nM and IC₅₀ = 9.4 nM in functional assays [1]. This functional dichotomy—whereby the 7-methoxy group contributes to a pharmacological switch from agonism to antagonism—represents a mechanistically significant differentiation that cannot be achieved with catechol-based benzazepine intermediates [1].

Functional selectivity D1R antagonist Biased signaling

Hydrochloride Salt Solubility Advantage for Aqueous Assays

The hydrochloride salt (CAS 23561-82-2, MW 213.70 g/mol) is explicitly documented to enhance solubility in polar solvents relative to the free base (CAS 46180-98-7, MW 177.24 g/mol), a property described as 'critical for biological assays' . In contrast, the unsubstituted parent compound 2,3,4,5-tetrahydro-1H-benzo[b]azepine (free base, CAS 1701-57-1) has documented limited water solubility due to its hydrophobic nature, being primarily soluble in organic solvents such as ethanol and dichloromethane . The free base of the target compound has a calculated LogP of 2.58, indicating moderate lipophilicity that the hydrochloride salt form partially mitigates for aqueous compatibility .

Aqueous solubility Salt selection Assay compatibility

Essential 7-Substitution for nNOS Inhibitory Activity

A dedicated medicinal chemistry campaign demonstrated that 1,7-disubstitution on the 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is a requisite pattern for potent and selective human neuronal nitric oxide synthase (nNOS) inhibition [1]. The study evaluated a series of 1,7-disubstituted derivatives and identified several compounds (17, 18, 25, (±)-39, (±)-40) as potent and highly selective nNOS inhibitors [1]. Compound 17 was advanced to an in vivo spinal nerve ligation model of neuropathic pain and demonstrated efficacy, along with a favorable in vitro safety profile including minimal activity at 79 screened receptors, transporters, and ion channels, and acceptable hERG profile [1]. The 7-position substitution was a structural constant across all active compounds, underscoring its essential role for nNOS pharmacophore engagement [1].

Neuronal nitric oxide synthase nNOS inhibitor Neuropathic pain

Intermediate for Tolvaptan-Related Vasopressin V2 Agents

The 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is directly embedded in the structure of tolvaptan-related impurities and intermediates, including N-(4-(5-hydroxy-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide (Tolvaptan Impurity 30, CAS 1859917-54-6) . Tolvaptan is a clinically approved vasopressin V2 receptor antagonist, and the 7-methoxy benzazepine core is a structural feature of its impurity profile, confirming the scaffold's relevance to this validated therapeutic mechanism . In contrast, the 7-chloro analog (7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine) is the predominant intermediate in tolvaptan manufacturing, highlighting that the 7-methoxy variant offers a distinct electronic and steric profile for derivative synthesis [1].

Vasopressin V2 receptor Tolvaptan Process chemistry

Distinct LogP Profile vs. 6-Methoxy Regioisomer

The 7-methoxy free base (CAS 46180-98-7) has a calculated LogP of 2.58 and a polar surface area (PSA) of 21.26 Ų , placing it within favorable physicochemical space for CNS drug-likeness (PSA < 90 Ų; LogP 1–5). By comparison, the 6-methoxy regioisomer (CAS 604004-23-1) has a calculated LogP of approximately 1.71 , indicating a lower lipophilicity that could differentially affect membrane permeability, protein binding, and pharmacokinetic behavior. Both regioisomers share the same molecular formula (C₁₁H₁₅NO) and molecular weight (177.24 g/mol), meaning that the LogP difference of approximately 0.87 log units is exclusively attributable to the position of the methoxy substituent on the aromatic ring .

Physicochemical property Regioisomer differentiation CNS drug-likeness

Recommended Procurement and Research Applications


D1R Antagonist Lead Optimization

Medicinal chemistry teams pursuing selective D1R antagonists for neuropsychiatric indications (e.g., schizophrenia, substance use disorders) should procure this compound as a core scaffold for parallel SAR exploration. The 7-methoxy substitution pattern is directly linked to enhanced D1R binding affinity and functional antagonism relative to catechol-based benzazepines, as established by Giri et al. (2022) [1]. The hydrochloride salt ensures immediate compatibility with aqueous biochemical and cell-based D1R assays without additional formulation steps.

nNOS Inhibitor Discovery for Neuropathic Pain

The 7-methoxy benzazepine scaffold is a validated entry point for 1,7-disubstituted nNOS inhibitor synthesis, a chemical series with demonstrated in vivo efficacy in the spinal nerve ligation model of neuropathic pain (Annedi et al., 2012) [2]. Procurement of the pre-functionalized 7-methoxy intermediate eliminates the need for late-stage methoxylation or protecting group strategies, streamlining the synthesis of nNOS-focused compound libraries.

Vasopressin V2 Modulator Synthesis

Process chemistry groups developing vasopressin receptor antagonists (e.g., tolvaptan analogs) can utilize this compound as a starting material for impurity synthesis and reference standard qualification . The 7-methoxy scaffold provides an electronically differentiated alternative to the standard 7-chloro intermediate, enabling the exploration of novel IP space around the clinically validated vasopressin V2 receptor mechanism.

CNS-Penetrant Library Synthesis

With a calculated LogP of 2.58 and PSA of 21.26 Ų, the 7-methoxy benzazepine scaffold occupies favorable CNS drug-like physicochemical space . Library chemists synthesizing brain-penetrant compound collections for neurodegenerative or psychiatric disease targets should select this scaffold over the 6-methoxy regioisomer (LogP ≈ 1.71) when higher lipophilicity and predicted BBB permeability are desired for the target product profile.

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